N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide
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Overview
Description
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxy group, a methoxy group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-phenylpropanoic acid, followed by amide formation using reagents such as thionyl chloride or carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation and amide formation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act on vanilloid receptors located in peripheral afferent nerve fibers, providing short-acting irritant and algesic properties . This interaction can lead to the stimulation of chemoreceptors in the skin, resulting in hyperemia and localized elevation in temperature.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide: Shares a similar structure but with a different fatty acid moiety.
4-Hydroxy-3-methoxyphenylacetonitrile: Contains a similar phenyl group but with a nitrile functional group.
Uniqueness
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with vanilloid receptors and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
105026-90-2 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO3/c1-21-16-11-14(7-9-15(16)19)12-18-17(20)10-8-13-5-3-2-4-6-13/h2-7,9,11,19H,8,10,12H2,1H3,(H,18,20) |
InChI Key |
DVHUTNUTHHXIPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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